

# Application Notes and Protocols for STING Agonist-25 In Vitro Assay

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## Compound of Interest

Compound Name: STING agonist-25

Cat. No.: B12395476

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## Introduction

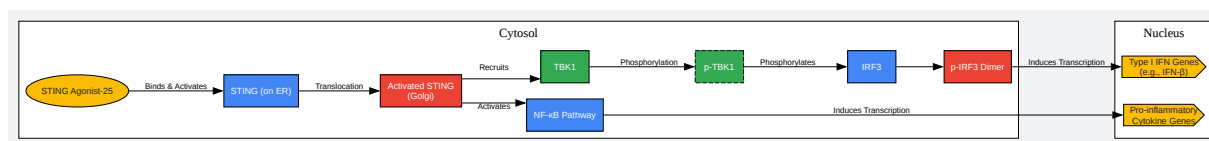
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[1][2][3] Pharmacological activation of STING using agonists is a promising therapeutic strategy for cancer immunotherapy.[1][3] **STING agonist-25** (also known as CF505) is a non-nucleotide, small-molecule STING agonist that has been shown to activate the STING pathway, leading to the phosphorylation of STING, TBK1, and IRF3, and the subsequent production of IFN- $\beta$  and other cytokines.

These application notes provide a detailed protocol for the in vitro characterization of **STING agonist-25** activity using a human monocytic cell line.

## STING Signaling Pathway

Upon binding of an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the

transcription of type I interferons, such as IFN- $\beta$ . Activated STING can also lead to the activation of the NF- $\kappa$ B pathway, resulting in the production of pro-inflammatory cytokines.



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**Caption:** STING signaling pathway activation by an agonist.

## Experimental Protocol: In Vitro STING Activation Assay

This protocol describes the measurement of STING activation in THP-1 cells, a human monocytic leukemia cell line that endogenously expresses all the necessary components of the STING pathway. The primary readout for STING activation will be the quantification of secreted IFN- $\beta$  in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

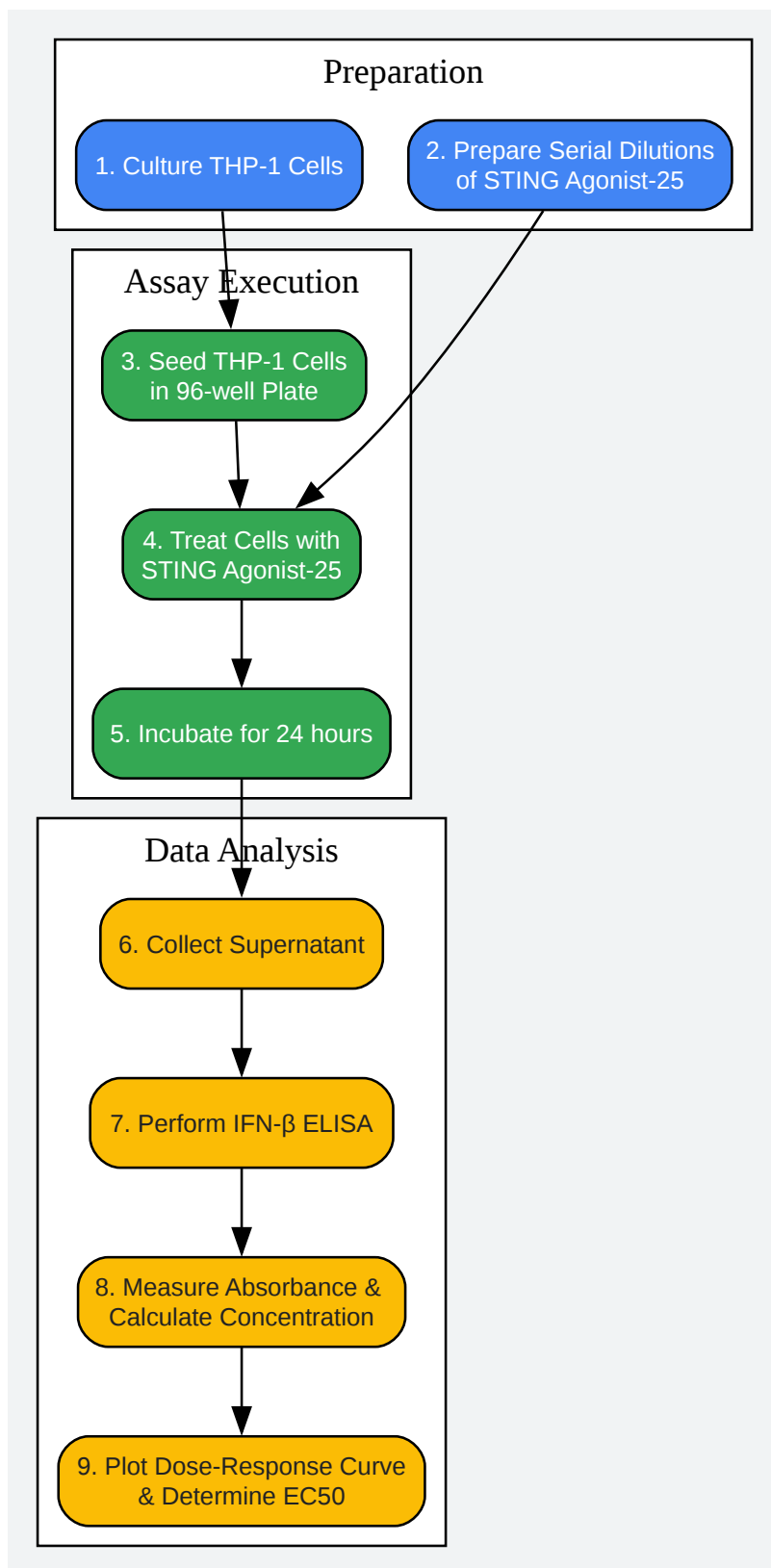
## Materials and Reagents

- Cell Line: THP-1 cells
- STING Agonist: **STING agonist-25**
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Assay Plate: 96-well flat-bottom cell culture plates
- Reagents for ELISA: Human IFN- $\beta$  ELISA kit (follow manufacturer's instructions)

- Plate Reader: Capable of measuring absorbance for ELISA

## Experimental Workflow

The overall workflow for the in vitro STING activation assay is depicted below.



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## References

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- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
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